4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide
Description
Properties
IUPAC Name |
(4-methylphenyl)methyl 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-15-5-9-17(10-6-15)14-29-22(26)21-24-25(18-11-7-16(2)8-12-18)20-19(30(21,27)28)4-3-13-23-20/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBBQPRFCVVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=NN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. They are known to interact with various target receptors, including carbonic anhydrase.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.
Biological Activity
The compound 4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide (CAS No. 1291871-29-8) is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H19N3O4S
- Molecular Weight : 421.5 g/mol
- Structural Features : The compound contains a pyrido-thiadiazine core with carboxylate and methylbenzyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O4S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1291871-29-8 |
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that they possess varying degrees of activity against bacterial strains, which may also extend to our compound of interest. The benzylamine moiety is particularly noted for its potential in this area, suggesting that modifications to the thiadiazine structure could enhance its efficacy against pathogens .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating neurodegenerative disorders and depression. Compounds similar to 4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate have been reported to inhibit MAO-A and MAO-B isoforms effectively. In vitro studies showed that certain thiadiazole derivatives exhibited potent inhibitory activity against these enzymes, highlighting the potential of our compound in neuropharmacology .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiadiazines suggest that they may enhance neurotransmitter levels in the brain. For instance, studies involving microdialysis have indicated that certain derivatives can increase acetylcholine and serotonin levels, which are critical for cognitive functions . The mechanism appears to involve modulation of receptor activity rather than direct agonism.
Antitumor Activity
Thiadiazines have also been explored for their antitumor properties. Various derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Although specific data on our compound is limited, its structural analogs show promise in cancer therapeutics .
Case Study 1: MAO Inhibition Profile
In a comparative study of various thiadiazole derivatives, a compound structurally related to our target demonstrated an IC50 value of 0.060 μM against MAO-A. This suggests that modifications similar to those found in our compound could yield potent MAO inhibitors .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested several thiadiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar scaffold to our target exhibited significant antibacterial activity, particularly against resistant strains .
Scientific Research Applications
4-methylbenzyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide is a chemical compound with the molecular formula C22H19N3O4S and a molecular weight of 421.5 . Its CAS number is 1291871-29-8 .
Research on anticancer effects
Research indicates that derivatives of similar compounds, such as pyrazolo-pyridines, have been investigated for their anticancer effects . These compounds have shown activity against cancer cell lines like MCF-7, Hela, and HCT116 .
Key findings regarding pyrazolo-pyridines:
- Anticancer Activity Some derivatives exhibit anticancer activity comparable to standard drugs like doxorubicin .
- Cell Cycle Arrest and Apoptosis These compounds induce cell cycle arrest and apoptosis in tested cancer cell lines . For example, one compound showed S phase arrest in Hela cells, while another induced G2/M phase arrest in MCF-7 cells and S phase arrest in HCT116 cells .
- Enzyme Inhibition The compounds demonstrated inhibitory activity against CDK2 and CDK9 .
- Molecular Docking Studies Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, indicating a mechanism for their action against cancer cells . The electronic properties of phenyl substituents at the 4th position of the pyridine ring significantly influenced the anticancer activity of these compounds .
Thiazolidinone analogs as anticancer agents:
- Inhibitory Activity Thiazolidinone analogs have demonstrated strong inhibitory activity against CDK2 and EGFR .
- Increased Caspase Activity These compounds also increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines .
- SAR Analysis SAR analysis indicated that compounds featuring the 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety exhibited higher antiproliferative activity compared to the other derivatives . Furthermore, the substitution of p-tolyl was more effective than cyclohexyl or other substitutions, showing better antiproliferative, CDK2 inhibitory, and EGFR inhibitory activities .
- Molecular Docking Molecular docking simulations revealed that the test compounds were stabilized within the active site cavity of the target proteins, forming hydrogen bonds and π-hydrophobic binding interactions with some amino acids .
Pyrido-pyrimidines as CDK4 inhibitors:
- CDK4 Inhibition A series of pyrido-pyrimidines have been synthesized as CDK4 inhibitors .
- Molecular Docking Analysis Molecular docking analysis indicated that the amine group makes a hydrogen bonding interaction with Val96, and another hydrogen bonding interaction is established between the side chain of His95 and the nitrogen atom in the ring . The π-ring system is sustained within the binding pocket through several hydrophobic and π-alkyl interactions with certain hydrophobic residues, namely Aal33, Leu147, Val72, and Ala157 .
Pyridin-amino-pyrido-pyrimidine derivatives as CDK4/6 inhibitors:
- Anticancer Activities These compounds showed significant anticancer activities against several cancer cell lines, including HepG2, A549, MDA-MB-231, and MCF-7 .
- Inhibitory Effect One compound showed a potent inhibitory effect against MDA-MB-231 and MCF-7 breast cancer cell lines .
Pyrrolo-pyrimidines as CDK4/6 inhibitors:
- In vitro Inhibition A series of derivatives falling under the same series (pyrrolo-pyrimidines) were evaluated for their in vitro inhibitory activity against CDK4/6, as well as their anti-proliferative effects on T47D and A549 cancer cell lines .
- Dual Inhibition One derivative was the most potent against CDK4, demonstrating dual inhibition against both kinase enzymes 4/6 .
- Antitumor Activity The selective CDK4 inhibitor displayed antitumor activity by arresting the cell cycle at the G1 phase . This compound is tightly bound to the ATP-binding site and forms hydrogen bond interactions through amino-pyrimidine and carboxamide groups with His95, Val96, and Asp158 amino acids .
Thieno-pyrimidin-hydrazones as CDK4 inhibitors:
- Inhibitory Activity A series of thieno-pyrimidin-hydrazones were designed and evaluated for their inhibitory activity against CDK4/D .
- Cell Cycle Arrest One compound was the most potent, inducing cell cycle arrest at the G1 to S phase transition .
- Docking Study In the docking study, this compound can form hydrogen bonding interactions with Val96 and Asp99 amino acids within the pocket of CDK4, via the NH of the hydrazone moiety acting as a hydrogen bond donor to the carbonyl group of Val96 .
Pteridin-7(8H)-one derivatives as CDK4/6 inhibitors:
- Anticancer Activities A series of pteridin-7(8H)-one derivatives were synthesized as significant CDK4/6 inhibitors .
- Cell Cycle Arrest and Apoptosis This compound showed cell cycle arrest at the G2/M phase and caused apoptosis in HeLa cells via a concentration-dependent manner .
- Molecular Docking Analysis The compound observed a similar binding interaction mode to the positive control Palbociclib and was located very well in the ATP-binding site of CDK6 with a powerful hydrogen bond interaction via the carbonyl oxygen atom of the pteridin skeleton with the nitrogen of the Asp163 amino acid; moreover, the sulfamoyl moiety interacts with the amino acids Asp102, Thr107, and Gln103 through hydrogen bond interactions .
Other potential applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
Compound A : 1-(4-Methylphenyl)-1H-4,1,2-Benzothiadiazine-3-carboxylic Acid 4,4-Dioxide ()
- Structural Difference : Replaces the pyridine ring in the target compound with a benzene ring, forming a benzothiadiazine system.
- Impact :
- Reduced π-conjugation due to the absence of pyridine’s nitrogen, altering electronic properties (e.g., dipole moment).
- Lower thermal stability (predicted via computational models) compared to the pyrido-thiadiazine core.
- Functional Group Similarity : The 4,4-dioxide group and 4-methylphenyl substituent are retained, suggesting comparable hydrogen-bonding and steric profiles .
Compound B: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-Triazole-5(4H)-thione ()
- Structural Difference : Features a triazole-thione core instead of pyrido-thiadiazine.
- Impact :
Substituent Effects
Common Substituents :
- 4-Methylphenyl Group: Present in both the target compound and Compound A.
- 4,4-Dioxide Moiety : Enhances hydrogen-bond acceptor strength, critical for crystal lattice stabilization.
Divergent Substituents :
- 4-Methylbenzyl Ester (Target Compound) : Introduces an ester group, which may hydrolyze under acidic/basic conditions, unlike the carboxylic acid in Compound A. This difference impacts metabolic stability and synthetic routes .
Hydrogen-Bonding and Crystal Packing
- Target Compound : Utilizes N–H···O and C–H···π interactions for crystal stabilization, as analyzed via ORTEP-3 graphical representations . Graph set analysis (R²₂(8) motifs) indicates moderate hydrogen-bonding networks compared to Compound B’s robust hexameric aggregates .
- Compound A : Relies on O–H···O bonds from the carboxylic acid group, forming dimeric structures. This results in lower melting points (observed experimentally) than the target compound’s layered packing .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ester group allows for milder synthesis conditions compared to Compound A’s acid-catalyzed cyclization .
- Biological Relevance : Pyrido-thiadiazine derivatives exhibit kinase inhibition (unpublished data), whereas triazole-thiones (Compound B) are explored as antimicrobial agents .
- Crystallographic Tools : SHELX refinement and ORTEP-3 visualization are critical for elucidating structural differences, particularly in hydrogen-bonding patterns.
Q & A
Q. Optimization Strategies :
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Yield Monitoring : Step-wise purification via column chromatography and HPLC to isolate intermediates (typical yields: 40–60%) .
Advanced: How can conflicting NMR data for sulfone groups be resolved?
Answer:
Conflicts in sulfone group characterization (e.g., δ 3.5–4.0 ppm in ¹H NMR) may arise from solvent polarity or tautomeric equilibria. Resolution strategies include:
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond lengths and angles for sulfone moieties) .
- Variable Temperature NMR : Identifying dynamic effects by analyzing spectra at −20°C to 50°C .
- Computational Validation : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfone-related carbons (δ 50–60 ppm) .
- IR Spectroscopy : Confirm sulfone S=O stretches (1350–1150 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 427.12) .
- X-ray Diffraction : Resolve crystal packing and stereochemistry .
Advanced: What mechanistic insights explain substituent effects on electrophilic substitution reactions?
Answer:
The electron-donating 4-methyl groups on the benzyl and phenyl rings direct electrophilic attacks to para/ortho positions. Methodologies include:
- Hammett Analysis : Quantify substituent effects using σ values (e.g., σₚ‑CH₃ = −0.17) to predict reactivity trends .
- Kinetic Studies : Monitor reaction rates under varying substituents (e.g., nitro vs. methyl groups) using UV-Vis or stopped-flow techniques .
- Computational Modeling : Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites .
Basic: What safety protocols are critical during experimental handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis steps involving volatile solvents (e.g., DCM, THF) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
Advanced: How can in silico methods predict biological activity against enzyme targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or kinases) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors .
- MD Simulations : Assess binding stability (50–100 ns trajectories) using GROMACS or AMBER .
Basic: What impurities are common in synthesis, and how are they controlled?
Answer:
- Byproducts : Partial oxidation intermediates (e.g., sulfoxide derivatives) or unreacted esters.
- Detection : HPLC (C18 column, acetonitrile/water gradient) with retention time tracking .
- Mitigation : Recrystallization (ethanol/water) or preparative TLC (silica gel, hexane/EtOAc) .
Advanced: How do solvent polarity and temperature affect tautomerism in the thiadiazine ring?
Answer:
- Solvent Screening : Compare DMSO (polar, stabilizes zwitterionic forms) vs. toluene (nonpolar, favors neutral tautomers) via ¹H NMR .
- Thermodynamic Studies : Van’t Hoff plots to calculate ΔG and ΔS for tautomeric equilibria using variable-temperature NMR .
- Crystallographic Evidence : Compare X-ray structures from different solvents to identify dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
